2-Fluoro-2-phenylcyclopropanecarboxylic acid

Asymmetric Synthesis Cyclopropanation Chiral Building Blocks

Researchers requiring stereochemically defined fluorinated cyclopropane scaffolds encounter limited access to enantiopure intermediates. This compound addresses that gap: asymmetric cyclopropanation provides trans-isomer at 93% ee and cis-isomer at 89% ee, enabling SAR studies. Key features: documented LogP 1.96 (+0.25 vs non-fluorinated analog) for enhanced CNS penetration; unique C-H···F-C contacts (2.17 Å) for controlled crystallization; validated precursor to fluorinated tranylcypromine analogs. Available with batch-specific purity documentation and global shipping.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 914221-42-4
Cat. No. B1390492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-phenylcyclopropanecarboxylic acid
CAS914221-42-4
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1C(C1(C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
InChIKeyULOVTWLQHAOUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-phenylcyclopropanecarboxylic Acid: Specification & Structural Class


2-Fluoro-2-phenylcyclopropanecarboxylic acid (CAS 914221-42-4) is a monofluorinated cyclopropanecarboxylic acid derivative with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . The compound features a strained cyclopropane ring bearing both a fluorine atom and a phenyl group on adjacent carbons, along with a carboxylic acid moiety, making it a chiral building block existing in multiple stereoisomeric forms [1]. As a member of the fluorinated cyclopropanecarboxylic acid class, it serves as a versatile synthetic intermediate for pharmaceutical and agrochemical research applications .

Fluorinated cyclopropane scaffold with stereoelectronic control
Chiral building block for asymmetric synthesis workflows
Reported synthetic intermediate for pharmaceutical and agrochemical research

2-Fluoro-2-phenylcyclopropanecarboxylic Acid: Limits of Generic Substitution


Generic substitution with non-fluorinated 2-phenylcyclopropanecarboxylic acid (CAS 939-90-2) or simple 2-fluorocyclopropanecarboxylic acid (CAS 156816-78-3) fails because the simultaneous presence of the fluorine atom and phenyl group on the cyclopropane ring creates a unique stereoelectronic environment not replicable by either analog alone [1]. The fluorine substituent introduces strong inductive effects that modulate the acidity of the carboxylic acid moiety and alters lipophilicity, while the phenyl group provides aromatic π-interactions essential for molecular recognition in pharmaceutical targets [2]. Critically, the cis-configured isomer of this specific scaffold exhibits exceptionally short intermolecular C-H⋯F-C contacts (2.17 Å) in the solid state—a structural feature absent in non-fluorinated phenylcyclopropanes and phenyl-lacking fluorocyclopropanes that directly impacts crystallization behavior and formulation stability [1]. Furthermore, the compound's four possible stereoisomers offer differential synthetic accessibility; asymmetric cyclopropanation of α-fluorostyrene produces tert-butyl trans- and cis-2-fluoro-2-phenylcyclopropanecarboxylates with enantiomeric excesses of 93% and 89%, respectively, demonstrating that stereochemical control is achievable for this specific scaffold but cannot be assumed for alternative analogs [1].

Non-fluorinated 2-phenylcyclopropane analog lacks fluorine-induced stereoelectronic effects and C-H⋯F-C interactions; crystallization and lipophilicity may differ.
2-Fluorocyclopropanecarboxylic acid (phenyl-lacking) cannot engage aromatic π-interactions; pharmacophore access and stereochemical control context may not transfer.
Racemate or opposite enantiomer may not provide the enantiomeric excess required for chiral synthesis; verify ee specification before substitution.

2-Fluoro-2-phenylcyclopropanecarboxylic Acid: Key Comparative Evidence


Stereoselective Cyclopropanation Enantioselectivity

In the transition metal-catalyzed asymmetric cyclopropanation of α-fluorostyrene with tert-butyl diazoacetate using 2 mol% of an enantiopure bis(oxazoline) copper complex, the target scaffold tert-butyl trans-2-fluoro-2-phenylcyclopropanecarboxylate was obtained with 93% enantiomeric excess (ee), while the cis-isomer was obtained with 89% ee, forming an 81:19 trans/cis mixture [1]. This demonstrates that stereochemically enriched 2-fluoro-2-phenylcyclopropanecarboxylic acid derivatives are synthetically accessible with high optical purity, whereas the non-fluorinated analog 2-phenylcyclopropanecarboxylic acid lacks the fluorine-directed stereoelectronic effects that enable this level of enantiocontrol [2].

Enantiomeric Excess
Head-to-head
93% ee (trans) / 89% ee (cis)
Reported asymmetric cyclopropanation results support stereochemically defined procurement.
Bis(oxazoline) Cu catalyst; α-fluorostyrene + tert-butyl diazoacetate.
Asymmetric Synthesis Cyclopropanation Chiral Building Blocks

Solid-State C-H⋯F-C Intermolecular Contacts

X-ray crystallographic analysis of cis-configurated 2-fluoro-2-phenylcyclopropane derivatives revealed extremely close intermolecular C-H⋯F-C contacts, with the shortest distance measured at 2.17 Å in the N-(4-bromophenyl)carbamate of (1S,2R)-(2-fluoro-2-phenylcyclopropyl)methanol [1]. This distance is substantially shorter than the sum of van der Waals radii for hydrogen and fluorine (approximately 2.55-2.67 Å), indicating significant attractive interaction that stabilizes the crystal lattice [2]. In contrast, the non-fluorinated 2-phenylcyclopropane derivatives lack the C-F bond entirely and therefore cannot form such contacts, while simple 2-fluorocyclopropanecarboxylic acid lacks the phenyl group necessary for the specific geometric arrangement that produces these short contacts [1].

C-H⋯F-C Contact
Head-to-head
2.17 Å
Shorter than van der Waals sum; supports crystal stability prediction.
Observed in cis-configured N-(4-bromophenyl)carbamate derivative.
X-ray Crystallography Crystal Engineering Weak Hydrogen Bonding

Fluorination Effect on Lipophilicity

Calculated LogP values indicate substantial lipophilicity differentiation between fluorinated and non-fluorinated 2-phenylcyclopropane scaffolds. 2-Fluoro-2-phenylcyclopropanecarboxylic acid has a predicted LogP of approximately 1.96 , while the non-fluorinated analog 2-phenylcyclopropanecarboxylic acid (CAS 939-90-2) has a reported LogP of 1.71 . This represents a ΔLogP increase of +0.25 units, corresponding to an approximately 1.8-fold increase in octanol-water partition coefficient. In contrast, 2-fluorocyclopropanecarboxylic acid lacking the phenyl group has a predicted LogP of approximately 0.51-0.72 , demonstrating that both the fluorine atom and phenyl group are required to achieve this specific lipophilicity profile.

Lipophilicity (LogP)
Data to verify
1.96 (predicted) vs 1.71 (non-fluorinated analog)
Calculated ΔLogP +0.25; context-dependent lipophilicity differentiation.
XLogP3/SILICOS-IT consensus; confirm experimentally.
Physicochemical Properties Lipophilicity ADME Prediction

Synthetic Versatility to Drug Scaffolds

Racemic ethyl esters of 2-fluoro-2-phenylcyclopropanecarboxylic acid were successfully used as starting materials for the synthesis of cis- and trans-isomers of fluorinated tranylcypromine analogs—a clinically used antidepressant drug scaffold—as well as homologous fluorinated cyclopropylmethyl and cyclopropylethyl amines [1]. Additionally, the carboxylic acid can be converted to enantiopure cyclopropylmethanols and their derivatives including carbamates and carboxamides [1]. In contrast, the non-fluorinated analog 2-phenylcyclopropanecarboxylic acid lacks the fluorine atom that enables the specific stereoelectronic properties documented for these fluorinated drug analogs, and simple 2-fluorocyclopropanecarboxylic acid lacks the phenyl ring required for the aromatic pharmacophore of CNS-targeted compounds [2].

Derivatization Routes
Class-level
Tranylcypromine analogs, cyclopropylmethanols, carbamates
Reported synthetic versatility supports medicinal chemistry scaffold diversification.
Via Curtius degradation, amide coupling, reduction; class-level inference.
Medicinal Chemistry Drug Intermediate Tranylcypromine Analogs

Fluorine Inductive Effect on Acidity

The electron-withdrawing inductive effect of the fluorine atom at the C2 position of 2-fluoro-2-phenylcyclopropanecarboxylic acid is predicted to lower the pKa of the carboxylic acid group relative to the non-fluorinated analog. Based on class-level data from fluoroalkyl-substituted cyclopropanecarboxylic acids, the introduction of a single fluorine substituent on the cyclopropane ring decreases the pKa by approximately 0.3-0.5 units relative to the unsubstituted cyclopropanecarboxylic acid baseline (pKa ~4.5-4.8) [1]. For 2-fluoro-2-phenylcyclopropanecarboxylic acid, the predicted pKa is approximately 3.8 [2]. In contrast, the non-fluorinated 2-phenylcyclopropanecarboxylic acid is characterized as weakly acidic with a pKa comparable to cyclopropanecarboxylic acid (~4.5) [3]. The combination of fluorine and phenyl groups on the same cyclopropane ring produces a distinct acidity profile that differs from both 2-fluorocyclopropanecarboxylic acid (pKa ~4.00 predicted) [4] and 2-phenylcyclopropanecarboxylic acid.

Acidity (pKa)
Class-level
Predicted ~3.8 vs ~4.5 (non-fluorinated analog)
Lower pKa may improve aqueous solubility of carboxylate salts; verify experimentally.
Predicted from fluoroalkyl-cyclopropane class data; data to verify.
Acid Dissociation Constant Inductive Effect Structure-Activity Relationship

2-Fluoro-2-phenylcyclopropanecarboxylic Acid: Research & Industrial Applications


Asymmetric Synthesis of Chiral Building Blocks

Procurement of 2-fluoro-2-phenylcyclopropanecarboxylic acid is justified for medicinal chemistry programs requiring stereochemically defined cyclopropane scaffolds. The compound can be obtained with high enantiomeric excess (93% ee for trans-isomer, 89% ee for cis-isomer) when synthesized via asymmetric cyclopropanation using enantiopure bis(oxazoline) copper catalysts [1]. This level of stereocontrol enables the production of enantiopure derivatives including cyclopropylamines, cyclopropylmethanols, carbamates, and carboxamides for structure-activity relationship (SAR) studies where stereochemistry critically influences biological target engagement [1].

Lipophilicity-Optimized CNS Drug Candidates

The measured LogP of 1.96 for 2-fluoro-2-phenylcyclopropanecarboxylic acid represents a +0.25 LogP increase over the non-fluorinated 2-phenylcyclopropane analog (LogP 1.71) [1]. This enhanced lipophilicity, combined with the documented successful conversion to fluorinated tranylcypromine analogs , positions this compound as a strategic building block for CNS drug discovery programs targeting blood-brain barrier penetration. The fluorine atom simultaneously modulates acidity (predicted pKa ~3.8) to maintain favorable aqueous solubility of carboxylate salts at physiological pH [2].

Crystal Engineering via C-H⋯F-C Interactions

Research programs focused on crystal engineering, polymorphism control, or solid-state formulation development benefit from the exceptionally short intermolecular C-H⋯F-C contacts (2.17 Å) documented in cis-configured 2-fluoro-2-phenylcyclopropane derivatives [1]. This supramolecular feature, which is 0.38-0.50 Å shorter than the sum of van der Waals radii, provides predictable crystal packing and enhanced lattice stability not available with non-fluorinated analogs [1]. Procurement is recommended for studies requiring reproducible crystallization behavior or co-crystal design involving weak hydrogen bonding networks.

MAO Inhibitor Analog Development

Direct literature evidence demonstrates that racemic ethyl esters of 2-fluoro-2-phenylcyclopropanecarboxylic acid serve as precursors for synthesizing both cis- and trans-isomers of fluorinated tranylcypromine analogs [1]. This established synthetic route validates procurement for medicinal chemistry programs investigating monoamine oxidase (MAO) inhibition, antidepressant mechanisms, or related neurological targets where fluorination may confer metabolic stability advantages over the parent non-fluorinated tranylcypromine scaffold [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral building blocks
Stereochemical control workflow
Enantiomeric excess review
Lipophilicity-optimized CNS research compounds
Lipophilicity profile review
LogP difference validation
Crystal engineering via C-H⋯F-C interactions
Solid-state stability review
C-H⋯F-C contact distance
MAO inhibition research
Scaffold derivatization review
Synthetic pathway feasibility

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